Filic-3-en-25-al
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Description
Filic-3-en-25-al is a natural compound isolated from the whole plant of Adiantum lunulatum . It is a type of triterpenoid with a molecular formula of C30H48O and a molecular weight of 424.71 g/mol . It is typically available in powder form .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 424.71 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Phytochemical Investigation : A study conducted by Zhang et al. (2015) on Lepidogrammitis drymoglossoides, a Chinese fern, led to the isolation of several compounds including Filic-3-ene-28-oic acid, identified as a new triterpenoid. This research contributes to understanding the chemical composition and potential pharmacological applications of fern species (Zhang et al., 2015).
Structural Analysis : González-Platas et al. (1999) isolated the triterpene filic-3-ene from Davallia canariensis, another fern species, and elucidated its structure, confirming it as a pentacyclic molecule. This research is significant for understanding the structural properties of triterpenes derived from ferns (González-Platas et al., 1999).
Properties
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLIJDWARVQIHL-PVJFAIIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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